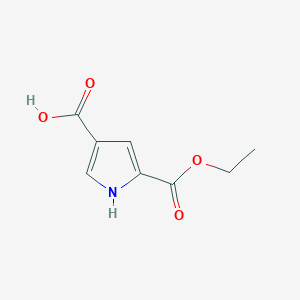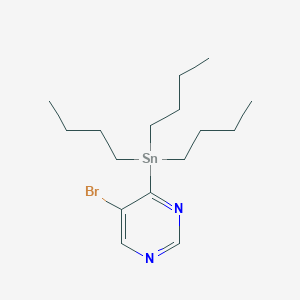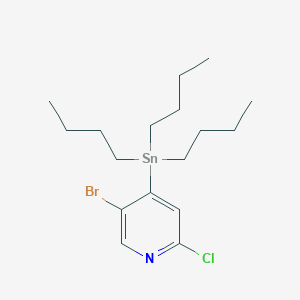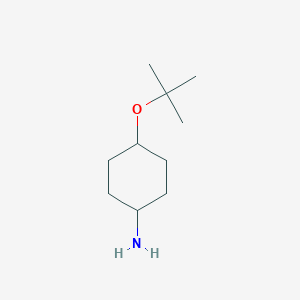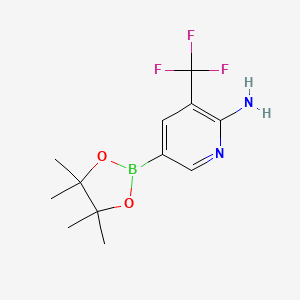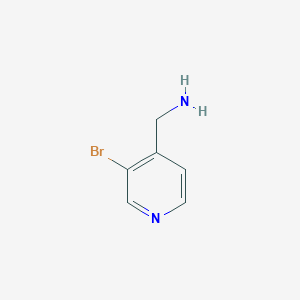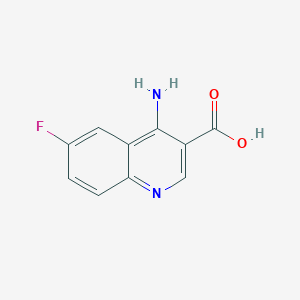
4-Amino-6-fluoroquinoline-3-carboxylic acid
Vue d'ensemble
Description
4-Amino-6-fluoroquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 933688-20-1. It has a molecular weight of 206.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-6-fluoro-3-quinolinecarboxylic acid. The InChI code for this compound is 1S/C10H7FN2O2/c11-5-1-2-8-6 (3-5)9 (12)7 (4-13-8)10 (14)15/h1-4H, (H2,12,13) (H,14,15) .Physical And Chemical Properties Analysis
The compound is solid in its physical form .Applications De Recherche Scientifique
Antimycobacterial Activities
- Novel fluoroquinolones with 4-Amino-6-fluoroquinoline-3-carboxylic acid structures have demonstrated significant antimycobacterial activities. These compounds are synthesized and evaluated for their efficacy in vitro and in vivo against various strains of Mycobacterium tuberculosis, including multi-drug-resistant strains. Some of these compounds also exhibit the ability to inhibit the supercoiling activity of DNA gyrase from M. smegmatis, suggesting their potential as therapeutic agents for tuberculosis treatment (Senthilkumar et al., 2009).
Synthesis and Transformations
- The compound has been used in various synthetic and transformation processes. For instance, mono- and disubstituted 2-bromo-3-fluoroquinolines have been converted into 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids through halogen/metal permutation, deprotonation, and carboxylation processes. These transformations indicate the versatility of the compound in chemical synthesis, leading to the production of various derivatives with potential biological activities (Ondi et al., 2005).
Novel Antibacterial Agents
- Fluoroquinolones, including derivatives of this compound, have been identified as a major class of antibacterial agents. The structure-activity relationship studies of these compounds reveal that specific substitutions and orientations in their structure can significantly enhance their antibacterial activities against a range of Gram-positive and Gram-negative bacteria. This suggests their potential as novel antibacterial agents (Kuramoto et al., 2003).
Analytical Applications
- The compound has been used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) as a part of chiral stationary phases for the direct separation of enantiomers of racemic fluoroquinolines. This highlights its utility in analytical procedures, especially in the quality control of pharmaceuticals (Hyun et al., 2000).
Novel Fluorophores
- Derivatives of this compound, such as 6-Methoxy-4-quinolone, have been identified as novel fluorophores. These compounds demonstrate strong fluorescence in a wide pH range of aqueous media and have been proposed as fluorescent labeling reagents for biomedical analysis. Their stability against light and heat and their strong fluorescence irrespective of the medium pH make them suitable for a range of applications (Hirano et al., 2004).
Propriétés
IUPAC Name |
4-amino-6-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXSBYUJCXBKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651022 | |
| Record name | 4-Amino-6-fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933688-20-1 | |
| Record name | 4-Amino-6-fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


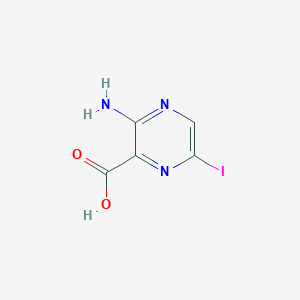
![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)

